Boc-Hyp-OH

Beschreibung

Historical Context and Research Significance of Boc-Hyp-OH

The use of protecting groups like Boc dates back several decades, becoming fundamental tools in the stepwise synthesis of peptides and complex molecules. The introduction of the Boc group allows for controlled coupling reactions by preventing unwanted reactions at the amino group ontosight.ai. Hydroxyproline (B1673980) itself has been recognized for its crucial role in stabilizing the triple helix structure of collagen pku.edu.cn. The protected form, this compound, gained significance as a readily available and versatile building block for introducing the hydroxyproline moiety into various structures during chemical synthesis chinesechemsoc.org. Its availability and the established methods for Boc protection and deprotection have made it a standard reagent in academic research involving peptide synthesis and the creation of hydroxyproline-containing derivatives chemicalbook.comsigmaaldrich.compeptide.com.

Role of this compound as a Chiral Amino Acid in Chemical Synthesis

This compound is a chiral amino acid derivative, possessing defined stereocenters at the α-carbon and the 4-position of the pyrrolidine (B122466) ring pku.edu.cn. The most common isomer, trans-4-hydroxy-L-proline, has a (2S,4R) configuration fishersci.chjylpharm.com. This inherent chirality makes this compound a valuable chiral building block in asymmetric synthesis nih.gov. It can be incorporated into peptides using standard solid-phase peptide synthesis (SPPS) techniques, where the Boc group is stable under the acidic conditions typically used for the removal of other protecting groups, such as those on the carboxyl group chemicalbook.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com. The presence of the protected amino group and the free carboxyl group allows for selective coupling reactions. Furthermore, the hydroxyl group at the 4-position provides an additional handle for further functionalization and modification, enabling the synthesis of a diverse range of derivatives with tailored properties pku.edu.cnchemicalbook.com.

Overview of Key Academic Research Areas Involving this compound

This compound is widely utilized in several key areas of academic research:

Peptide Synthesis: Its primary application is in the synthesis of peptides and peptidomimetics containing hydroxyproline residues. This is crucial for studying the structure-activity relationship of collagen-mimetic peptides and other biologically active peptides sigmaaldrich.compeptide.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com. The Boc group facilitates controlled peptide elongation using SPPS or solution-phase methods.

Synthesis of Hydroxyproline Derivatives: The presence of the hydroxyl group allows for the synthesis of various functionalized hydroxyproline derivatives. These derivatives can be used as building blocks for more complex molecules or to explore the impact of modifications at the 4-position on the properties of peptides or other structures chemicalbook.com.

Development of Novel Linkers and PROTACs: More recent research has explored the use of this compound as a component in the synthesis of non-cleavable linkers for antibody-drug conjugates (ADCs) and as a linker in Proteolysis Targeting Chimeras (PROTACs) chemicalbook.commedchemexpress.comchemsrc.comchemsrc.comabmole.com. This highlights its utility in the development of targeted therapeutics.

Material Science and Polymer Synthesis: Hydroxyproline derivatives, including those derived from this compound, are being investigated as monomers for the synthesis of biomimetic and biodegradable polymers pku.edu.cnchinesechemsoc.org. The rigid pyrrolidine ring and the ability to introduce functional groups make them attractive for creating polymers with controlled structures and properties for various applications pku.edu.cnchinesechemsoc.org.

Synthesis of Chiral Catalysts and Ligands: The inherent chirality of this compound and its derivatives makes them suitable scaffolds for the development of chiral catalysts and ligands used in asymmetric synthesis nih.gov.

Research findings indicate that this compound is a versatile intermediate. For instance, it has been used in the synthesis of Fosinopril-d5 Sodium Salt, a labeled analogue of the ACE inhibitor Fosinopril Sodium Salt chemicalbook.com. Studies have also demonstrated synthetic routes utilizing this compound for the preparation of chiral aminophosphines, which have been explored in asymmetric annulation reactions nih.gov. The synthesis of this compound itself typically involves the Boc protection of 4-hydroxy-L-proline nih.gov.

Here is a table summarizing some key chemical properties:

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₇NO₅ | fishersci.chsigmaaldrich.comabmole.comprotheragen.aiscbt.comglpbio.com |

| Molecular Weight | 231.25 g/mol | fishersci.chsigmaaldrich.comabmole.comprotheragen.aiscbt.com |

| Melting Point | 123-127 °C | chemicalbook.comsigmaaldrich.comsigmaaldrich.comchemsrc.comprotheragen.ai |

| Form | White powder or solid | chemicalbook.comsigmaaldrich.comsigmaaldrich.comabmole.com |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone (B3395972) | chemicalbook.commedchemexpress.comabmole.com |

Structure

2D Structure

3D Structure

Eigenschaften

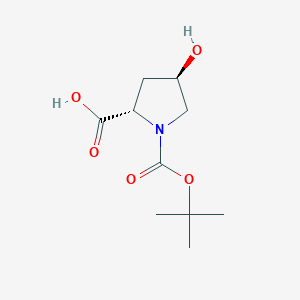

IUPAC Name |

(2S,4R)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO5/c1-10(2,3)16-9(15)11-5-6(12)4-7(11)8(13)14/h6-7,12H,4-5H2,1-3H3,(H,13,14)/t6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BENKAPCDIOILGV-RQJHMYQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13726-69-7 | |

| Record name | 1-(1,1-Dimethylethyl) (2S,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13726-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-1-(tert-Butoxycarbonyl)-4-hydroxy-L-proline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013726697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4R)-1-(tert-butoxycarbonyl)-4-hydroxy-L-proline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.529 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-BOC-4-HYDROXY-L-PROLINE, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RC99P5B8IG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies Utilizing Boc Hyp Oh

Boc-Hyp-OH in Solid-Phase Peptide Synthesis (SPPS) Strategies

Solid-Phase Peptide Synthesis (SPPS) is a widely used technique for the rapid and efficient assembly of peptides. This compound is compatible with the Boc/Bzl strategy of SPPS, where the Boc group serves as the temporary N-alpha protecting group, removed by acid treatment (typically TFA), while side-chain functional groups are protected with benzyl-based (Bzl) or other acid-stable groups peptide.comresearchgate.net.

Optimization of Boc-SPPS Protocols for Hydroxyproline (B1673980) Incorporation

Incorporating amino acids, including protected hydroxyproline, into a growing peptide chain on a solid support requires optimized coupling protocols to ensure high yields and minimize side reactions such as racemization or incomplete coupling csic.es. For Boc-SPPS, the coupling of Boc-amino acids, including this compound, typically involves activation of the carboxyl group using coupling reagents such as carbodiimides (e.g., DCC or DIC) in combination with additives (e.g., HOBt or HODhbt) or phosphonium/aminium salts (e.g., HATU, HBTU, PyBOP) researchgate.net.

Optimization for this compound incorporation may involve adjusting reaction times, reagent equivalents, temperature, and solvent systems to address potential challenges like the reactivity of the secondary amine in the proline ring or the presence of the hydroxyl group. While general Boc-SPPS protocols are applicable, specific peptide sequences containing Hyp may require fine-tuning to overcome issues such as aggregation, which can hinder efficient coupling sigmaaldrich.com. The choice of resin also plays a role, with various functionalized resins available for Boc-SPPS depending on whether a C-terminal acid or amide is desired bachem.com.

Strategic Use in Peptide Synthesis for Hydroxyproline Residue Introduction

This compound is strategically used to introduce hydroxyproline residues at specific positions within a peptide sequence during Boc-SPPS. Hydroxyproline is frequently found in the Yaa position of the repeating Xaa-Yaa-Gly sequence in collagen and plays a critical role in stabilizing the collagen triple helix through stereoelectronic effects nih.govnih.gov.

In Boc-SPPS, this compound can be coupled to the N-terminus of the growing peptide chain on the solid support using standard coupling procedures peptide.com. If the hydroxyl group of hydroxyproline needs to be protected during synthesis to prevent unwanted side reactions or for subsequent selective modification, protected forms like Boc-Hyp(Bzl)-OH can be used, where the benzyl (B1604629) group protects the hydroxyl function and is removed during the final acid cleavage step peptide.com. The ability to introduce this compound allows for the synthesis of collagen-mimetic peptides and other peptides where the unique conformational properties conferred by hydroxyproline are desired.

Solution-Phase Synthesis Approaches Involving this compound

While SPPS is prevalent, solution-phase synthesis remains valuable for preparing peptides and complex molecules, particularly for shorter sequences, cyclic peptides, or when specific purification strategies are required. This compound is also a useful building block in solution-phase synthesis.

Preparation of Complex Hydroxyproline Derivatives via Solution-Phase Routes

This compound can serve as a starting material for the solution-phase synthesis of more complex hydroxyproline derivatives. The Boc group protects the alpha-amine, allowing for reactions to be carried out at the carboxyl group or the hydroxyl group. For instance, the carboxyl group can be activated for esterification or amide bond formation, while the hydroxyl group can undergo etherification, esterification, or other functionalization reactions acs.org.

Solution-phase synthesis provides greater flexibility in reaction conditions and purification compared to SPPS, making it suitable for synthesizing modified hydroxyproline residues with various functional groups attached to the 4-position nih.govresearchgate.net. These derivatives can then be used as building blocks in either solution-phase or solid-phase synthesis of peptides and peptidomimetics.

Fragment Condensation and Segment Synthesis with this compound Containing Building Blocks

In the synthesis of larger peptides or proteins, fragment condensation in solution is often employed. This involves synthesizing smaller peptide fragments separately and then coupling them together. Boc-protected peptide fragments containing this compound at either the N-terminus or within the sequence can be prepared by solution-phase or solid-phase methods google.comresearchgate.net.

These Boc-protected fragments can then be coupled to other peptide segments using various coupling strategies in solution thieme-connect.de. The Boc group on the N-terminus of a fragment can be selectively removed under acidic conditions before coupling it to the C-terminus of another fragment. This approach is particularly useful for synthesizing complex peptides that may be difficult to assemble by stepwise SPPS alone, allowing for better control over purity and yield of intermediate fragments.

Stereospecific Transformations and Functionalization of this compound Derivatives

The hydroxyl group at the 4-position of the pyrrolidine (B122466) ring in this compound is a key site for stereospecific transformations and functionalization, enabling the synthesis of a wide array of 4-substituted proline derivatives with defined stereochemistry nih.govresearchgate.net.

One common strategy involves activating the hydroxyl group and performing nucleophilic substitution reactions, often with inversion of configuration at the 4-position nih.gov. The Mitsunobu reaction, for example, can be used to invert the stereochemistry at C4 and introduce various functional groups acs.orgresearchgate.net. Oxidation of the hydroxyl group to a ketone followed by reduction can also lead to the epimeric 4-hydroxyproline (B1632879) derivative nih.gov.

Furthermore, the hydroxyl group can be converted into a leaving group (e.g., sulfonate or halide) for subsequent SN2 reactions with various nucleophiles, allowing for the introduction of diverse substituents such as halogens, azides, or thiols with inversion of stereochemistry nih.govnih.govresearchgate.net. These stereospecific transformations of this compound derivatives are crucial for generating libraries of proline analogs with controlled configurations at the 4-position, which can then be incorporated into peptides to study the impact of these modifications on peptide conformation and function nih.govnih.gov.

O-Methylation and Other Alkylation Strategies of Hydroxyproline Residues

Alkylation of the γ-hydroxyl group of hydroxyproline residues, including methylation, is a significant modification. For instance, O-methylation of (2S,4R)-4-hydroxyproline (Hyp) yields (2S,4R)-4-methoxyproline (Mop) raineslab.comnih.govgoogle.com. This modification has been shown to influence the stability of collagen triple helices raineslab.comnih.govgoogle.com.

A typical procedure for the O-methylation of this compound involves treating this compound with methyl iodide in the presence of silver oxide in acetone (B3395972) raineslab.com. This reaction can be followed by hydrolysis of any methyl ester formed during the process raineslab.com. The resulting Boc-Mop-OH can then be used in subsequent synthetic steps, such as peptide coupling raineslab.com.

Other alkylation strategies can be employed to introduce different alkyl chains at the γ-oxygen, expanding the chemical space of modified proline derivatives.

Table 1: Example of O-Methylation of this compound

| Reactant | Reagents | Solvent | Conditions | Product | Yield (%) |

| This compound | CH₃I, Ag₂O | Acetone | Room temperature, 24 h | Boc-Mop-OH | 46 |

| Note: Yield reported is after hydrolysis and purification. raineslab.com |

Halogenation Reactions, including Fluorination and Bromination at C-4

Halogenation at the C-4 position of the proline ring, often achieved through modification of the γ-hydroxyl group, is another important transformation. Fluorination and bromination are particularly relevant for generating conformationally constrained proline analogs.

While direct halogenation of the free hydroxyl might involve various reagents, strategies often involve converting the hydroxyl into a leaving group followed by nucleophilic substitution with a halide source, or employing deoxygenative halogenation methods. For example, dehydroxy-fluorination of alcohols can be achieved using systems like Ph₃P/ICH₂CH₂I/CsF or (EtO)₃P/XCH₂CH₂X (where X = Cl, Br, or I) cas.cn. These methods can be applied to introduce fluorine at the site of a hydroxyl group cas.cn.

In the context of proline editing, converting an N-terminal Boc-4R-hydroxyproline to 4S-bromoproline has been reported, which proceeds with inversion of stereochemistry at C-4 via an SN2 reaction researchgate.net.

Chalcogenation Reactions: Synthesis of Mercaptoproline and Selenoproline Analogs

Introduction of sulfur (mercapto) or selenium (seleno) functionalities at the C-4 position allows for the synthesis of mercaptoproline and selenoproline analogs. These modified amino acids are valuable for applications such as native chemical ligation and introducing spectroscopic handles researchgate.netnih.govresearchgate.net.

Solid-phase proline editing techniques also enable the synthesis of mercaptoproline and selenoproline analogs by converting an N-terminal Boc-4R-hydroxyproline to 4S-bromoproline, followed by an SN2 reaction with potassium thioacetate (B1230152) or selenobenzoic acid researchgate.net.

Table 2: Reported Solution-Phase Synthesis Yields for Boc-4R-Mercaptoproline and Boc-4R-Selenoproline Analogs from this compound or Hyp-OH

| Product Analog | Starting Material | Number of Steps | Overall Yield (%) | Notes |

| Boc-4R-mercaptoproline | This compound/Hyp-OH | 7 | 25 | researchgate.netresearchgate.net |

| Boc-4R-selenoproline | This compound/Hyp-OH | 4 or 5 | 56 | As diprolyl diselenide researchgate.netresearchgate.net |

| Boc-4R-selenoproline | This compound/Hyp-OH | 4 or 5 | 26 | As PMB-protected selenoether researchgate.netresearchgate.net |

Introduction of Other Functional Groups (e.g., Azide (B81097), Cyano)

The γ-hydroxyl group of this compound can be transformed into various other functional groups, including azide and cyano groups. These functionalities serve as versatile handles for further chemical transformations, such as click chemistry (for azides) or conjugation reactions nih.govnih.gov.

Synthesis of Boc-protected methyl esters of azido- and cyano-proline analogs starting from hydroxyproline derivatives has been reported researchgate.net. These syntheses often involve converting the hydroxyl group into a suitable leaving group, followed by nucleophilic substitution with azide or cyanide sources researchgate.net. For example, a Mitsunobu reaction followed by treatment with sodium azide has been used to introduce an azide group researchgate.net.

Proline Editing Methodologies Utilizing this compound as a Precursor

Proline editing is a powerful strategy that involves incorporating a hydroxyproline residue within a peptide chain and then selectively modifying the γ-hydroxyl group to generate diverse 4-substituted proline derivatives nih.govnih.govresearchgate.net. While Fmoc-Hyp-OH is commonly used in solid-phase peptide synthesis for this purpose, this compound or Boc-protected hydroxyproline derivatives can serve as precursors for the modified proline building blocks used in both solution and solid-phase synthesis researchgate.netresearchgate.netrsc.orgcsic.esacs.org.

Solid-Phase Proline Editing Techniques

Solid-phase proline editing allows for the diversification of proline residues within a peptide chain while the peptide remains anchored to a solid support nih.govnih.govresearchgate.net. This approach leverages the ease of solid-phase synthesis and the selective reactivity of the γ-hydroxyl group of hydroxyproline.

In a typical solid-phase proline editing strategy, Fmoc-Hyp-OH is incorporated into the peptide sequence using standard solid-phase peptide synthesis (SPPS) protocols nih.govnih.govresearchgate.net. The hydroxyl group is then orthogonally protected, for example, with a trityl or silyl (B83357) ether, Alloc carbonate, or nitrobenzoate ester researchgate.net. After the peptide chain is assembled, the orthogonal protecting group on the hydroxyl is selectively removed, and the free hydroxyl group is subjected to various modification reactions directly on the solid support nih.govnih.govresearchgate.net.

While Fmoc-Hyp-OH is the direct building block for incorporation into the peptide chain in this method, Boc-protected hydroxyproline derivatives can be synthesized in solution and then converted to the Fmoc-protected form for use in SPPS and subsequent proline editing researchgate.net. This highlights the role of this compound as a precursor in accessing the modified proline building blocks utilized in solid-phase editing.

Through solid-phase proline editing, a single peptide sequence containing hydroxyproline can be converted into a library of peptides with diverse 4-substituted proline residues, including those with fluoro, hydroxyl, O-nitrobenzoate, oxo, and difluoro substitutions, as well as various functional handles for bioorthogonal conjugations nih.govnih.govresearchgate.net. This method has been used to generate a wide array of 4-substituted prolyl amino acids with controlled stereochemistry at the C-4 position nih.govnih.govresearchgate.net.

Table 3: Examples of 4-Substituted Prolines Accessible via Proline Editing (Solid-Phase or Solution-Phase Precursor Synthesis)

| 4-Substituent | Stereochemistry at C-4 | Potential Applications |

| Fluoro | R or S | Inducing stereoelectronic effects, 19F NMR handle nih.govnih.gov |

| Hydroxyl | R or S | Natural residue, starting point for further modification nih.gov |

| O-Nitrobenzoate | R or S | Inducing stereoelectronic effects nih.govnih.gov |

| Oxo | - | Introducing a ketone handle nih.gov |

| Difluoro | - | Conformational constraint, 19F NMR handle nih.govnih.govresearchgate.net |

| Mercapto | R or S | Native chemical ligation, thiol chemistry researchgate.netnih.govresearchgate.net |

| Seleno | R or S | Native chemical ligation, 77Se NMR handle researchgate.netnih.govresearchgate.net |

| Azide | R or S | Click chemistry handle nih.govnih.gov |

| Cyano | R or S | IR handle nih.gov |

| Halide (e.g., Bromo) | S (from 4R-Hyp) | Leaving group for nucleophilic substitution researchgate.netnih.gov |

| Aryloxy (e.g., Iodophenyl) | S | Promoting cis amide bonds, cross-coupling reactions (Suzuki, Sonogashira) researchgate.netrsc.org |

Stereochemical Control in γ-Substituted Proline Synthesis via Proline Editing

Proline editing is a powerful strategy that leverages hydroxyproline residues, often incorporated using protected forms like Fmoc-Hyp-OH, within peptides to introduce diverse γ-substituents with defined stereochemistry. While the search results primarily detail the use of Fmoc-Hyp-OH in solid-phase peptide synthesis for proline editing, the underlying principle of modifying the γ-hydroxyl group is directly relevant to this compound in solution-phase synthesis or as a precursor for Fmoc-Hyp-OH nih.govresearchgate.net.

The core concept involves incorporating a hydroxyproline residue into a peptide chain or a synthetic intermediate. The hydroxyl group at the γ-position (C4) then serves as a handle for stereospecific reactions nih.gov. By employing various reaction conditions, such as Mitsunobu reactions, oxidation, reduction, acylation, and substitution reactions, the hydroxyl group can be converted into a wide array of functional groups with either retention or inversion of stereochemistry at the C4 position researchgate.net. This allows for the synthesis of both 4R- and 4S-substituted proline derivatives from a single hydroxyproline isomer researchgate.net.

For instance, starting from Boc-4R-hydroxyproline, a Mitsunobu reaction with a suitable nucleophile can lead to the formation of a 4S-substituted proline derivative via inversion of configuration at C4 acs.org. Conversely, reactions that proceed with retention of configuration can maintain the 4R stereochemistry. This "editing" process on the proline residue, often after its incorporation into a larger molecule, provides a highly efficient route to structurally diverse γ-substituted prolines that would be challenging to synthesize otherwise nih.govresearchgate.net.

Research has demonstrated the effectiveness of this approach in generating a wide range of 4-substituted prolyl amino acids with controlled stereochemistry researchgate.net. This includes the synthesis of fluorinated, hydroxylated, and other functionalized proline derivatives nih.gov. The ability to stereospecifically modify the γ-position of proline analogs is crucial for tuning the conformational properties of peptides and other molecules, which in turn can influence their biological activity nih.gov.

This compound as a Chiral Building Block in the Synthesis of Diverse Organic Molecules

This compound is a valuable chiral building block owing to its defined stereocenters at the C2 and C4 positions of the pyrrolidine ring cymitquimica.comalfa-chemistry.comsmolecule.com. Its incorporation into synthetic routes allows for the construction of complex molecules with desired absolute configurations.

Construction of Biologically Active Scaffolds

The pyrrolidine core is a prevalent structural motif found in numerous biologically active compounds and natural products cymitquimica.com. This compound serves as an excellent starting material for synthesizing such scaffolds due to its pre-existing chiral framework and functional handles alfa-chemistry.comsmolecule.com.

It has been utilized in the synthesis of novel drug candidates and as a chiral building block for biologically active compounds alfa-chemistry.com. For example, this compound derivatives have been explored in the context of antibody-drug conjugates (ADCs) and as components of PROTAC linkers medchemexpress.comformulationbio.comchemsrc.com. These applications highlight its utility in medicinal chemistry for constructing molecules with potential therapeutic properties.

Furthermore, this compound can be modified to create diverse proline analogs that are incorporated into peptides and peptidomimetics alfa-chemistry.comnih.govjustia.com. These modified peptides can exhibit altered conformational preferences and biological activities compared to those containing natural amino acids nih.gov. The ability to introduce functional groups with precise stereochemistry at the 4-position of the proline ring is particularly valuable for modulating interactions with biological targets nih.gov. Research has shown the use of this compound in the synthesis of diketopiperazine scaffolds, which are important motifs in bioactive molecules researchgate.netacs.org.

Enantioselective Synthesis of Functionalized Pyrrolidine Derivatives

This compound is a key precursor in the enantioselective synthesis of a variety of functionalized pyrrolidine derivatives smolecule.com. The hydroxyl group at the 4-position and the carboxylic acid at the 2-position, along with the protected amine, provide multiple sites for chemical manipulation while maintaining or controlling the stereochemistry of the resulting products.

Transformations at the 4-position, often involving the stereospecific reactions discussed in the context of proline editing, allow for the introduction of various substituents (e.g., halogens, nitrogen, sulfur, oxygen) with high enantiopurity researchgate.netresearchgate.netnih.gov. These functionalized pyrrolidines serve as versatile intermediates in the synthesis of more complex chiral molecules.

For example, this compound has been used in the synthesis of 4-chloroproline derivatives through reactions like the Appel reaction, which proceed with inversion of stereochemistry at the 4-position nih.gov. Similarly, it is a starting material for the synthesis of 4-mercaptoproline and 4-selenoproline derivatives, important for applications like native chemical ligation researchgate.netresearchgate.netresearchgate.net.

The pyrrolidine ring of this compound can also undergo ring-opening or scission reactions followed by re-cyclization or further functionalization to yield different nitrogen heterocycles or acyclic compounds with controlled stereochemistry nih.gov. This demonstrates the versatility of this compound not just as a direct building block but also as a source of chiral fragments for constructing diverse molecular scaffolds. The enantiopure nature of this compound ensures that these synthetic routes yield functionalized pyrrolidine derivatives with high enantiomeric excess, which is critical for the development of chiral pharmaceuticals and other stereochemically demanding applications smolecule.com.

Conformational Analysis and Stereoelectronic Effects of Boc Hyp Oh and Its Peptides

Pyrrolidine (B122466) Ring Puckering Conformations in Hydroxyproline (B1673980) Derivatives

The five-membered pyrrolidine ring of proline and its derivatives can adopt different non-planar conformations, primarily described as envelope or twist forms. The most commonly discussed puckering modes involve the displacement of either the Cγ or Cβ atom from the plane defined by the other four ring atoms (N, Cα, Cβ, Cδ). For 4-hydroxyproline (B1632879), the puckering of the Cγ atom is particularly significant and is described as either Cγ-endo or Cγ-exo.

Analysis of Cγ-exo and Cγ-endo Puckering Preferences

In the Cγ-endo pucker, the Cγ atom is displaced to the same side of the ring plane as the carboxyl group, while in the Cγ-exo pucker, it is displaced to the opposite side. nih.gov These puckering conformations are not isoenergetic, and the preference for one over the other is influenced by substituents on the pyrrolidine ring, particularly at the C4 position. acs.orgacs.org

For (2S,4R)-4-hydroxyproline (Hyp), the prevalent diastereomer found in collagen, the pyrrolidine ring preferentially adopts a Cγ-exo pucker. acs.orgacs.orgwisc.edunih.gov This preference has been observed in crystal structures and supported by computational studies. acs.orgacs.orgnih.gov In contrast, the (2S,4S)-4-hydroxyproline (hyp) diastereomer typically favors a Cγ-endo pucker. acs.orgnih.gov The energy barrier for the interconversion between endo and exo puckers is relatively low (2–5 kcal/mol), allowing for dynamic interconversion, but the equilibrium population favors the more stable conformer. nih.gov

Influence of Substituents on Pyrrolidine Ring Conformation

The nature and stereochemistry of substituents on the pyrrolidine ring significantly influence the preferred puckering conformation. Electron-withdrawing substituents at the 4-position, such as the hydroxyl group in hydroxyproline or a fluorine atom in fluoroproline, exert stereoelectronic effects that stabilize specific puckers. acs.orgwisc.edugoogle.comwisc.eduacs.org

Specifically, a 4(R)-substituent, like the hydroxyl in (2S,4R)-Hyp, stabilizes the Cγ-exo pucker through a gauche effect. wisc.edunih.govgoogle.comwisc.edu This effect arises from favorable interactions between the electron-withdrawing substituent and vicinal C-H bonds. acs.orggoogle.comwisc.eduacs.org Conversely, a 4(S)-substituent favors the Cγ-endo pucker due to similar stereoelectronic interactions. acs.orgwisc.edugoogle.comwisc.edu The degree of stabilization is related to the electronegativity of the substituent, with more electronegative atoms like fluorine having a more pronounced effect than hydroxyl groups. acs.orggoogle.comnih.gov

Studies on various 4-substituted proline derivatives, including fluoroprolines and methoxyprolines, have provided detailed insights into how substituents modulate ring conformation. acs.orgacs.orgnih.govnih.govacs.org These studies often utilize techniques like NMR spectroscopy and X-ray crystallography, combined with computational methods, to determine preferred puckers and the underlying energetic contributions. nih.govacs.orgacs.orgacs.org

Impact on Peptide Bond Isomerization in Proline-Containing Sequences

The presence of a proline or hydroxyproline residue in a peptide sequence introduces a unique characteristic: the peptide bond preceding the cyclic imino acid can exist in both cis and trans conformations. nih.govresearchgate.netacs.orgsigmaaldrich.com This is in contrast to peptide bonds between other amino acids, which are almost exclusively trans. The cis-trans isomerization of X-Pro peptide bonds is often a rate-limiting step in protein folding. nih.govsigmaaldrich.comraineslab.com

Cis-Trans Isomerization Studies of X-Pro Peptide Bonds

The equilibrium between the cis and trans isomers of X-Pro peptide bonds can be studied using techniques such as NMR spectroscopy, which allows for the quantification of the relative populations of each isomer. researchgate.netacs.orgnih.govnih.gov The ratio of trans to cis isomers (Ktrans/cis) provides a measure of the conformational preference of the peptide bond. nih.govacs.orgresearchgate.netacs.org

Studies on model peptides containing hydroxyproline have shown that the hydroxylation state and stereochemistry at the C4 position influence the cis-trans equilibrium. acs.orgnih.govresearchgate.net For example, the presence of a trans-4-hydroxy substituent (as in Hyp) can stabilize the trans peptide bond compared to proline. researchgate.net Conversely, the cis-4-hydroxy diastereomer (hyp) can exhibit a higher population of the cis amide bond, although this is also influenced by other factors like intramolecular hydrogen bonding. nih.govacs.org

Data from NMR studies on various proline and hydroxyproline derivatives highlight the range of Ktrans/cis values observed, demonstrating the significant impact of the pyrrolidine ring structure and substituents on peptide bond conformation.

| Compound | Solvent | Temperature (K) | Ktrans/cis | Reference |

| Ac-Pro-OMe | D₂O | 298 | 4.6 | acs.org |

| Ac-Pro-OMe | Dioxane | - | 3.0 | researchgate.net |

| Ac-Hyp-OMe | - | - | 6.1 | raineslab.com |

| Ac-Hyp-OMe | Dioxane | - | 4.0 | researchgate.net |

| Ac-hyp-OMe | Dioxane | - | 1.2 | researchgate.net |

| Ac-Phe-Pro-NHMe | D₂O | 298 | ~2.0 | researchgate.net |

| Ac-Phe-Hyp-NHMe | D₂O | 298 | ~4.9 | researchgate.net |

Note: Ktrans/cis* values can vary depending on the specific peptide sequence, solvent, and temperature.*

Factors Governing Conformational Equilibrium of Prolyl Peptides

The conformational equilibrium of prolyl peptides, including the cis-trans isomerization of the peptide bond and the pyrrolidine ring puckering, is governed by a complex interplay of steric, electronic, and conformational factors. researchgate.net

Pyrrolidine Ring Pucker: The preferred pyrrolidine ring pucker is strongly correlated with the peptide bond conformation. nih.govresearchgate.net An exo ring pucker generally favors a trans amide bond, while an endo pucker is often associated with a cis amide bond. nih.govresearchgate.net The stereoelectronic effects of C4 substituents, which dictate the favored pucker, thus indirectly influence the cis-trans equilibrium. nih.gov

Stereoelectronic Effects: Beyond influencing ring pucker, stereoelectronic effects directly impact the peptide bond. Interactions such as the n→π* interaction between the carbonyl lone pair of residue i and the π* orbital of the carbonyl on residue i+1 can stabilize the trans amide bond. nih.govnih.govresearchgate.net This interaction is often enhanced by an exo ring pucker. nih.gov Electron-withdrawing substituents on the pyrrolidine ring can also affect the electron distribution in the amide bond, influencing its partial double bond character and isomerization barrier. nih.govsigmaaldrich.com

Steric Effects: Steric clashes between substituents on the pyrrolidine ring and the peptide backbone can also influence both ring puckering and peptide bond conformation. nih.govresearchgate.netacs.org Larger substituents may sterically disfavor certain conformations, shifting the equilibrium. nih.govnih.govacs.org

Solvent Effects: The polarity of the solvent can also influence the cis-trans equilibrium, as polar solvents may preferentially stabilize certain conformations through solvation. acs.orgunibo.it

Stereoelectronic Contributions to Conformational Stability and Reactivity

Stereoelectronic effects play a fundamental role in determining the conformational stability and reactivity of Boc-Hyp-OH and its incorporation into peptides. These effects arise from the interaction between electron orbitals within the molecule and are highly dependent on the molecule's three-dimensional structure. wisc.edugoogle.comwikipedia.org

In hydroxyproline derivatives, the gauche effect is a key stereoelectronic phenomenon. acs.orgwisc.edunih.govgoogle.comwisc.eduwikipedia.org This effect describes the preference for a gauche conformation around a single bond when electronegative substituents are present on adjacent atoms. In the context of the pyrrolidine ring, the gauche effect involving the electronegative hydroxyl group at C4 and the nitrogen atom influences the preferred ring pucker. wisc.edunih.govgoogle.comwisc.edu As discussed earlier, a 4(R)-hydroxyl group stabilizes the Cγ-exo pucker, while a 4(S)-hydroxyl group favors the Cγ-endo pucker. acs.orgwisc.edugoogle.comwisc.edu

Beyond ring puckering, stereoelectronic effects also impact the peptide bond. The n→π* interaction, a stabilizing interaction between a lone pair of electrons on an oxygen atom and the antibonding π* orbital of a carbonyl group, contributes to the preference for the trans amide bond conformation, particularly when coupled with a Cγ-exo pucker. nih.govnih.govresearchgate.net Studies using computational methods like density functional theory have quantified the energy contributions of these interactions. nih.govacs.orgresearchgate.net

The stereoelectronic effects in hydroxyproline residues have significant implications for the stability of protein structures, particularly collagen. The preorganization of the pyrrolidine ring into a Cγ-exo pucker by the 4(R)-hydroxyl group in Hyp is crucial for the formation and stability of the collagen triple helix. wisc.edunih.govgoogle.comwisc.eduraineslab.comraineslab.com This preorganization optimizes the main-chain dihedral angles for the collagen's polyproline II-like structure and stabilizes the trans peptide bonds required for triple helix formation. nih.govgoogle.comnih.govraineslab.comraineslab.com

Furthermore, stereoelectronic effects can influence the reactivity of proline derivatives. The conformational biases imposed by substituents can affect reaction rates and stereoselectivity in chemical transformations involving the proline ring or adjacent functional groups. acs.org

Role of the Hydroxyl Group in Stereoelectronic Effects

The hydroxyl group at the C4 position of hydroxyproline is a key determinant of its conformational preferences through stereoelectronic effects and hydrogen bonding capabilities acs.orgnih.gov. In (2S,4R)-4-hydroxy-L-proline (Hyp), the naturally occurring isomer, the hydroxyl group is in a trans configuration relative to the carboxyl group. This stereochemistry favors a Cγ-exo pyrrolidine ring pucker nih.govacs.orgwisc.edu. Conversely, in the less common (2S,4S)-4-hydroxy-L-proline (allo-Hyp or hyp), the cis hydroxyl group favors a Cγ-endo pucker nih.govwisc.edunih.gov.

The electron-withdrawing nature of the hydroxyl group influences the electronic distribution within the pyrrolidine ring and the adjacent peptide bond nih.govnih.gov. This inductive effect, coupled with the specific spatial arrangement dictated by the C4 stereochemistry, contributes to preferred conformations through stereoelectronic interactions nih.govacs.orgwisc.edunih.govwikipedia.orgnih.govnih.gov.

Hyperconjugative Interactions and Their Influence on Conformation

Hyperconjugation, a type of stereoelectronic effect, plays a significant role in the conformational preferences of 4-substituted prolines, including hydroxyproline nih.govacs.orgwisc.edunih.govwikipedia.orgnih.govnih.gov. This interaction involves the delocalization of electron density from a filled σ orbital (typically C-H or C-C bonds) into an adjacent empty or partially filled antibonding σ* orbital (such as C-O or C-N bonds) nih.govwikipedia.org.

In 4-substituted prolines, favorable hyperconjugative interactions can stabilize specific pyrrolidine ring puckers nih.govwisc.edunih.gov. For instance, in (2S,4R)-4-hydroxy-L-proline (Hyp), hyperconjugation between the electron-rich C-H bonds and the electron-deficient C-O σ* orbital of the hydroxyl group contributes to the preference for the Cγ-exo pucker nih.govwisc.edunih.gov. This effect is analogous to the gauche effect observed in systems with electronegative substituents nih.govwikipedia.org. The gauche conformation, though potentially sterically disfavored, can be electronically stabilized by hyperconjugative interactions nih.govwikipedia.org.

Studies on fluorinated prolines, which exhibit enhanced inductive properties compared to the hydroxyl group, have provided further insights into the role of stereoelectronic effects and hyperconjugation in dictating proline ring pucker and peptide backbone conformation nih.govacs.orgwisc.edunih.govnih.govnih.govraineslab.com. These studies demonstrate that electron-withdrawing substituents at the C4 position can significantly influence the balance between different conformational states through these electronic interactions nih.govnih.govnih.govnih.gov.

Role of Hydration Effects on Hydroxyproline Conformation in Peptides

Hydration plays a critical and often complex role in modulating the conformation of hydroxyproline residues within peptides, particularly in aqueous environments nih.govnih.govacs.orgresearchgate.netacs.orgnih.gov. The polar hydroxyl group of hydroxyproline can engage in hydrogen bonding with water molecules, forming hydration shells around the residue nih.govresearchgate.net.

In collagen, the extensive hydration network involving the hydroxyl groups of Hyp residues is essential for the stability of the triple helix nih.govresearchgate.netacs.orgnih.gov. Water molecules form bridges that link different peptide chains and even different triple helices, effectively buttressing the triple-helical conformation nih.gov. This ordered hydration structure contributes significantly to the thermal stability of collagen nih.govacs.orgnih.gov.

Research findings indicate that the degree of hydration can differ between various collagen model peptides and can change upon conformational transitions, such as the unwinding of the triple helix into single coils acs.orgacs.orgnih.gov. For example, studies comparing collagen model peptides with different proline and hydroxyproline sequences have shown variations in hydration behavior and its correlation with thermal stability acs.orgacs.orgnih.gov. The formation of specific water-mediated hydrogen bonds involving the Hyp hydroxyl group has been proposed as a key factor in the enhanced stability observed in Hyp-rich collagen peptides researchgate.net.

Experimental data on collagen model peptides highlight the interplay between hydration and conformational stability.

| Peptide Sequence | Melting Temperature (Tm) (°C) | Hydration Change upon Triple Helix Formation |

| (Pro-Pro-Gly)10 | ~41 acs.org | Increase acs.org |

| (Pro-Hyp-Gly)10 | ~58 acs.org | Increase acs.org |

| (Hyp-Hyp-Gly)10 | ~69 acs.org | Decrease acs.org |

Note: Data are approximate and can vary depending on experimental conditions.

This table illustrates that the presence and position of Hyp residues significantly impact the thermal stability (represented by Tm) and the hydration behavior of collagen model peptides acs.orgacs.orgnih.gov. The higher thermal stability of peptides containing Hyp is linked to their specific hydration patterns acs.orgnih.gov.

Advanced Spectroscopic and Computational Approaches for Conformational Elucidation

Understanding the intricate conformational landscape of this compound and its incorporation into peptides requires the application of advanced spectroscopic and computational techniques. These methods provide detailed insights into molecular structure, dynamics, and the subtle electronic effects that govern conformation.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Studies

Analysis of vicinal coupling constants (³J coupling) between protons on adjacent carbons in the pyrrolidine ring is particularly informative for determining ring pucker raineslab.comnih.govacs.org. Chemical shifts are also sensitive to conformational changes and electronic environment nih.govaip.org. Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect SpectroscopY), can reveal through-space correlations between protons, providing constraints on the three-dimensional structure pnas.org.

NMR studies have been used to quantify the populations of different conformers and to investigate the influence of substituents, solvent, and temperature on conformational equilibria acs.orgnih.govraineslab.comnih.govacs.org. For instance, NMR has been employed to analyze the cis:trans amide bond ratio in Boc-protected proline derivatives and peptides containing 4-substituted prolines, demonstrating the impact of stereochemistry and electronic effects on this ratio nih.govwisc.edu.

X-ray Crystallography for Determination of Absolute Configuration and Conformation

X-ray crystallography is a primary technique for determining the precise three-dimensional structure of molecules in the crystalline state, providing information on absolute configuration and detailed conformation acs.orgacs.orgwisc.edunih.govtandfonline.comnih.govnih.gov. For this compound and Hyp-containing peptides, X-ray crystallography can reveal the preferred pyrrolidine ring pucker, bond lengths, bond angles, and the spatial arrangement of the hydroxyl group and other substituents acs.orgacs.orgnih.govnih.gov.

Crystal structures of hydroxyproline derivatives and collagen model peptides have provided crucial insights into the favored conformations and the nature of intermolecular interactions, including hydrogen bonding and packing arrangements acs.orgnih.govtandfonline.comnih.gov. These structures can also offer experimental evidence for stereoelectronic effects by showing correlations between torsion angles and bond lengths or electron density distribution acs.org.

While crystal structures represent a static view of the molecule in a specific environment, they serve as valuable benchmarks for validating computational methods and understanding the inherent conformational preferences of the residue acs.orgnih.govacs.orgtandfonline.com.

Density Functional Theory (DFT) and Molecular Dynamics Simulations for Conformational Landscape Prediction

Computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are indispensable for exploring the conformational landscape of this compound and its peptides, complementing experimental observations nih.govnih.govacs.orgaip.orgtandfonline.comresearchgate.net.

DFT calculations can provide detailed information about the electronic structure, relative energies of different conformers, and transition states for conformational interconversions nih.govtandfonline.com. DFT is particularly useful for investigating stereoelectronic effects, allowing for the analysis of orbital interactions and their influence on molecular geometry and stability nih.govwikipedia.orgtandfonline.com. By calculating parameters like atomic charges, molecular electrostatic potentials, and natural bond orbitals, DFT can offer insights into the nature and strength of electronic effects nih.govtandfonline.com.

Molecular dynamics simulations, on the other hand, simulate the time-dependent behavior of a molecular system, providing information about conformational flexibility, transitions between different states, and interactions with the solvent nih.govnih.govacs.orgaip.orgresearchgate.net. MD simulations can explore a wider range of conformations than static methods and are valuable for understanding the influence of temperature, pressure, and solvent on conformational equilibria nih.govnih.govacs.orgresearchgate.net. Biased simulation techniques, such as metadynamics, can enhance the sampling of conformational space and provide free energy profiles for conformational changes aip.orgresearchgate.net.

The combination of NMR data with DFT and MD simulations allows for a more comprehensive understanding of conformational behavior in solution, where molecules are dynamic and influenced by solvent interactions nih.govacs.orgaip.org. These computational approaches are essential for predicting conformational preferences and interpreting experimental spectroscopic data nih.govacs.orgaip.org.

Applications in Peptide Chemistry and Protein Research

Incorporation into Collagen Mimetic Peptides and Collagen Research

Collagen, the most abundant protein in animals, is characterized by its unique triple-helical structure, composed of repeating Gly-Xaa-Yaa triplets, where Xaa and Yaa are frequently proline (Pro) and 4(R)-hydroxy-L-proline (Hyp), respectively wikipedia.orgresearchgate.netnih.govresearchgate.net. The incorporation of Hyp residues, often introduced synthetically using protected forms like Boc-Hyp-OH, is crucial for the structural integrity and stability of collagen and collagen mimetic peptides wikipedia.orgresearchgate.netnih.gov.

Mechanism of Stabilization of the Collagen Triple Helix by Hydroxyproline (B1673980)

The presence of 4(R)-hydroxy-L-proline (Hyp) in the Yaa position of the Gly-Xaa-Yaa repeat significantly enhances the thermal stability of the collagen triple helix wikipedia.orgresearchgate.netnih.govnih.govacs.orgwisc.eduwisc.edu. While it was initially proposed that this stabilization was due to water molecules forming a hydrogen bonding network linking the prolyl hydroxyl groups and main-chain carbonyl groups, more recent studies suggest that stereoelectronic effects and preorganization play a key role researchgate.netacs.orgwisc.edugoogle.com. The hydroxyl group of Hyp influences the preferred conformation of the pyrrolidine (B122466) ring, favoring a puckering that preorganizes the peptide backbone for triple-helix formation wisc.eduwisc.edugoogle.com. This preorganization reduces the entropic penalty associated with folding into the triple helix google.com.

Research using synthetic collagen model peptides, such as (Pro-Hyp-Gly)₁₀, has demonstrated a significantly higher melting temperature (Tm) compared to (Pro-Pro-Gly)₁₀, highlighting the substantial stabilizing effect of Hyp acs.orgwisc.edu. For instance, (Pro-Hyp-Gly)₁₀ has a Tm of 58°C, whereas (Pro-Pro-Gly)₁₀ has a Tm of only 24°C wisc.edu.

Structure-Stability Relationships in Collagen Analogues Containing this compound Derived Residues

The stability of collagen analogues is highly dependent on the position and stereochemistry of hydroxyproline residues. While 4(R)-hydroxy-L-proline (derived from L-Hyp, which can be incorporated using this compound) in the Yaa position is highly stabilizing, 3(S)-hydroxy-L-proline in the Xaa position provides less conformational stability than proline researchgate.netwisc.edu. Studies using host-guest peptides have shown that the destabilization caused by 3-Hyp is particularly large when it is in the nonnatural Yaa position, attributed to inappropriate mainchain dihedral angles and interstrand steric clashes resulting from its pyrrolidine ring pucker wisc.edu.

The incorporation of modified hydroxyproline residues, accessible through the functionalization of the hydroxyl group of Hyp (often introduced using protected forms like Fmoc-Hyp-OH or this compound in synthesis), can further modulate collagen triple-helix stability google.comrsc.orgnih.gov. For example, replacing the hydroxyl group with a fluorine atom in 4(R)-fluoro-L-proline (Flp) can significantly increase triple-helical stability, even more so than Hyp, supporting the role of inductive effects over direct hydrogen bonding in some cases wisc.edugoogle.com.

Data on the melting temperatures of collagen model peptides illustrate these structure-stability relationships:

| Peptide Sequence | Yaa Residue | Melting Temperature (Tm) | Reference |

| (Pro-Pro-Gly)₁₀ | Pro | 24°C | wisc.edu |

| (Pro-Hyp-Gly)₁₀ | 4(R)-Hyp | 58°C | wisc.edu |

| (Pro-4-Hyp-Gly)₃-3-Hyp-4-Hyp-Gly-(Pro-4-Hyp-Gly)₃ (Peptide 1) | 3(S)-Hyp (Xaa) | Diminished stability vs Pro | wisc.edu |

| (Pro-4-Hyp-Gly)₃-Pro-3-Hyp-Gly-(Pro-4-Hyp-Gly)₃ (Peptide 2) | 3(S)-Hyp (Yaa) | Large destabilization vs Pro | wisc.edu |

Design and Synthesis of Peptidomimetics Utilizing this compound

This compound is a valuable building block in the design and synthesis of peptidomimetics, which are compounds that mimic the structural and functional properties of peptides but often possess enhanced properties like improved metabolic stability or bioavailability iris-biotech.denih.gov5z.com. The rigid pyrrolidine ring and the functionalizable hydroxyl group of hydroxyproline derivatives, such as those derived from this compound, make them ideal for creating conformationally constrained structures rsc.orgnih.gov.

Development of Conformationally Constrained Peptide Structures

The cyclic structure of proline and hydroxyproline significantly restricts the conformational freedom of the peptide backbone, particularly the φ dihedral angle nih.govwikipedia.org. This inherent rigidity is exploited in peptidomimetic design to lock peptide structures into specific conformations that are believed to be the biologically active ones rsc.orgnih.govvt.edu. This compound, with its defined stereochemistry and protecting group, allows for controlled incorporation of a constrained residue during peptide synthesis.

Furthermore, the hydroxyl group at the 4-position of the hydroxyproline ring provides a handle for further chemical modifications. These modifications can introduce additional conformational constraints or functional groups, leading to peptidomimetics with tailored three-dimensional structures rsc.orgnih.gov. For example, the stereochemistry at the 4-position of hydroxyproline has been shown to remarkably affect the conformation of conopeptides rsc.org.

Creation of Bioactive Peptidomimetics with Enhanced Properties

By controlling the conformation of a peptide, researchers can enhance its binding affinity and selectivity for a specific biological target, leading to improved biological activity nih.govacs.orgcsic.es. Peptidomimetics incorporating this compound-derived residues can exhibit increased resistance to enzymatic degradation compared to their linear peptide counterparts, as the constrained structure may hinder protease recognition and cleavage acs.org.

The ability to introduce various functional groups via the hydroxyl group of Hyp allows for the creation of libraries of peptidomimetics with diverse properties nih.govcsic.es. This structural diversity can be explored to identify compounds with enhanced potency, altered pharmacokinetic profiles, or novel biological activities csic.es. This compound serves as a versatile starting material for generating these diverse structures through various chemical transformations, such as those explored in "proline editing" strategies nih.gov.

Modulation of Peptide Conformation and Biological Activity

For instance, in conotoxins, hydroxyproline plays a crucial role in structure and function, with its stereochemistry affecting conformation and binding affinity to ion channels rsc.org. The ability to site-specifically incorporate and modify hydroxyproline residues using protected building blocks like this compound provides a powerful tool to systematically investigate the relationship between peptide structure, conformation, and biological activity, facilitating the rational design of peptides and peptidomimetics with desired properties.

Influence of Hydroxyproline Residues on Peptide Backbone Dihedral Angles

The conformational rigidity of proline stems from its cyclic side chain, which locks the phi (φ) backbone dihedral angle at approximately -65°. wikipedia.orgnih.gov This contrasts with the wider range of φ angles accessible to other amino acids. nih.gov When hydroxyproline is incorporated into a peptide chain, this inherent restriction on the φ angle remains. nih.gov However, the stereochemistry of the hydroxyl group at the C4 position (specifically, the (2S,4R) configuration in trans-4-hydroxy-L-proline) influences the puckering of the pyrrolidine ring. nih.gov

Research indicates that the ring puckering of proline and hydroxyproline is coupled to the peptide main chain conformation. nih.govrsc.org The (2S,4R)-hydroxyproline, the naturally occurring isomer, typically favors an "exo" ring pucker, which is associated with specific backbone dihedral angles. nih.govresearchgate.net This preferred puckering, influenced by the electron-withdrawing hydroxyl group, contributes to the stabilization of certain backbone conformations, notably those found in polyproline II (PPII) helices. nih.govacs.org

While proline residues can exhibit both cis and trans isomers of the peptide bond (ω angle), with a notable percentage of cis conformations occurring, the presence of a 4-hydroxyl group in hydroxyproline can influence this equilibrium. mdpi.comnih.gov Studies have shown that the 4-hydroxyl group of (2S,4R)-hydroxyproline can increase the trans/cis ratio of an Xaa-Hyp peptide bond compared to an Xaa-Pro bond. wisc.edu This preference for the trans conformation further contributes to the propensity of hydroxyproline-containing sequences to adopt extended structures like the PPII helix.

Data from conformational energy computations and structural analyses illustrate the distinct dihedral angle preferences of hydroxyproline compared to proline. While precise values can vary depending on the peptide sequence and environment, the constraints imposed by the pyrrolidine ring and the C4 hydroxyl group limit the accessible φ and ψ space, favoring conformations conducive to specific secondary structures. nih.govresearchgate.net

Strategic Placement of Hydroxyproline for Inducing Specific Secondary Structures

The conformational constraints imposed by hydroxyproline make it a valuable tool for the strategic design and stabilization of specific secondary structures in peptides. Its strong propensity for the PPII helical conformation is particularly significant. mdpi.compku.edu.cnacs.org The PPII helix is a left-handed, extended helix commonly found in collagen and other proline-rich proteins. mdpi.compku.edu.cnresearchgate.net

In collagen, the repeating Gly-Xaa-Yaa sequence often features proline in the Xaa position and (2S,4R)-hydroxyproline in the Yaa position. wisc.eduresearchgate.net Hydroxylation of proline in the Yaa position is crucial for the stability of the collagen triple helix. pku.edu.cnresearchgate.netnih.gov This stabilization is attributed, in part, to the conformational preference of (2S,4R)-hydroxyproline for the required backbone dihedral angles in the Yaa position and the formation of stabilizing hydrogen bonds involving the 4-hydroxyl group. researchgate.netnih.gov

Beyond collagen, the incorporation of hydroxyproline residues, often facilitated by building blocks like this compound in synthesis, has been used to induce or stabilize PPII helices in various peptide contexts. pku.edu.cnacs.org This is particularly useful in designing foldamers or rigid scaffolds for various applications. pku.edu.cn For instance, oligo-hydroxyproline sequences can adopt the PPII helix, and modifications to the 4-hydroxyl group can introduce alterable side groups while retaining the polyproline scaffold. pku.edu.cn

Hydroxyproline can also play a role in stabilizing turn structures, such as beta-turns. mdpi.compku.edu.cn The constrained geometry can preorganize the peptide chain into a turn conformation, which is important for initiating protein folding and mediating molecular recognition events. mdpi.comrsc.org Research has explored the use of hydroxyproline derivatives, including those accessible through modifications of this compound in synthesis, to promote specific turn types. rsc.orgacs.orgcsic.es

The strategic placement of hydroxyproline, leveraging its influence on dihedral angles and ring puckering, allows for the rational design of peptides with predictable and stable secondary structures, which is critical for studies on protein folding, molecular interactions, and the development of peptide-based therapeutics and biomaterials. nih.govrsc.orgnih.gov

Application in the Development of Peptide Libraries

This compound is a valuable component in the synthesis of combinatorial peptide libraries, where its unique properties contribute to the diversity and structural characteristics of the resulting peptides. The Boc protecting group on the alpha-amine is widely used in solid-phase peptide synthesis (SPPS) strategies, providing a labile protecting group that can be removed under acidic conditions, allowing for iterative coupling of amino acids. nih.govbzchemicals.com

Reactivity Profiling of this compound in Combinatorial Peptide Synthesis

In combinatorial peptide synthesis, the efficiency and rate of coupling of each amino acid building block are critical for achieving diverse libraries with desired sequence representation. This compound, like other Boc-protected amino acids, participates in amide bond formation through the activation of its carboxyl group. Standard coupling reagents used in SPPS are typically employed. nih.gov

However, the inherent structure of proline and hydroxyproline, specifically the secondary amine within the pyrrolidine ring, can influence coupling kinetics and efficiency compared to amino acids with primary amines. While detailed reactivity profiling specifically for this compound in large-scale combinatorial synthesis is complex and depends on the specific coupling chemistry and resin used, general principles regarding proline derivatives apply. The cyclic structure can introduce some steric considerations during the coupling reaction.

Studies comparing the reactivity of different Boc-protected amino acids in combinatorial settings have indicated that the incorporation efficiency can vary. For example, in the synthesis of porphyrin libraries incorporating amino acid building blocks, this compound containing compounds were found to be overrepresented compared to those containing the beta-branched Boc-Val-OH, suggesting a potentially higher relative reactivity or incorporation efficiency under those specific conditions. mdpi.com This highlights the importance of considering the relative reactivity of this compound when designing combinatorial libraries to ensure adequate representation of hydroxyproline-containing sequences. Adjustments to the stoichiometry of amino acid building blocks may be necessary to achieve a more statistical distribution of products. mdpi.com

Impact of this compound on Product Distribution in Peptide Libraries

Libraries synthesized using this compound will contain peptides with a higher propensity for specific secondary structures, such as PPII helices or turns, depending on the sequence context and the position of the hydroxyproline residue. mdpi.compku.edu.cnacs.org This can be advantageous when seeking peptides that interact with targets in a conformation-specific manner.

Furthermore, the unique chemical handle provided by the hydroxyl group in this compound (or the resulting Hyp residue after deprotection) allows for post-synthesis modifications, increasing the chemical diversity of the library. pku.edu.cnnih.gov This "proline editing" strategy, where the hydroxyl group is selectively modified after peptide chain assembly, enables the generation of a wide array of hydroxyproline derivatives within the library, each potentially possessing altered properties or functionalities. nih.govresearchgate.netresearchgate.net

The relative reactivity of this compound during synthesis, as discussed in the previous section, can also influence the product distribution. If not accounted for, differences in coupling efficiency can lead to an uneven representation of sequences containing hydroxyproline compared to those with other amino acids. mdpi.com Careful optimization of coupling conditions and building block ratios is necessary to control the sequence distribution in the library.

Advanced Medicinal Chemistry Applications

Role of Boc-Hyp-OH in Antibody-Drug Conjugates (ADCs)

This compound is recognized as a non-cleavable linker used in the synthesis of antibody-drug conjugates (ADCs) formulationbio.commedchemexpress.comchemsrc.comfujifilm.comabmole.commedkoo.comarctomsci.comhycultec.de. ADCs are complex therapeutic molecules comprising an antibody, a cytotoxic payload, and a chemical linker that connects the two fujifilm.combiochempeg.commedchemexpress.com. The linker's stability and release mechanism are critical for the ADC's efficacy and safety profile fujifilm.combiochempeg.com.

Design Considerations for Linker Stability and Efficacy in ADCs

The design of ADC linkers involves careful consideration of several factors, including plasma stability, solubility, and the mechanism of payload release within the target cell fujifilm.combiochempeg.com. Non-cleavable linkers, like those potentially incorporating this compound or its derivatives, offer increased plasma stability compared to some cleavable linkers biochempeg.com. This enhanced stability can lead to a wider therapeutic window biochempeg.com. The linker's chemical properties can also influence the affinity for transporters and improve payload potency . The selection of a non-cleavable linker is often dependent on the biology of the target cell and the internalization and degradation pathways of the antibody-antigen complex biochempeg.commedchemexpress.com.

Application in Proteolysis-Targeting Chimeras (PROTACs)

This compound is also identified as an alkyl chain-based linker component that can be utilized in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) formulationbio.commedchemexpress.comchemsrc.comabmole.commedkoo.comarctomsci.comhycultec.dechemicalbook.com. PROTACs are bifunctional molecules designed to induce the degradation of target proteins by recruiting them to an E3 ubiquitin ligase chemsrc.commdpi.com.

Utilization of this compound as an Alkyl Chain-Based PROTAC Linker

PROTACs consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two chemsrc.commdpi.com. The linker's composition and length are crucial for facilitating the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for ubiquitination and subsequent proteasomal degradation of the target protein mdpi.comnih.govportlandpress.com. This compound, with its inherent structure, can serve as a building block for constructing alkyl chain-based linkers in PROTACs formulationbio.commedchemexpress.comchemsrc.comabmole.commedkoo.comarctomsci.comhycultec.dechemicalbook.com. Alkyl chains are common motifs in PROTAC linkers .

Influence of Linker Chemistry on PROTAC Degradation Efficacy

The chemistry of the linker significantly influences the efficiency of PROTAC-mediated protein degradation mdpi.comnih.gov. The linker's length, flexibility, and composition can impact the formation and stability of the ternary complex, thereby affecting the ubiquitination and degradation of the target protein mdpi.comnih.gov. The linker can also influence the orientation of the E3 ligase relative to the target protein, potentially leading to isoform-selective degradation mdpi.comnih.gov. While specific detailed research findings on the influence of this compound as an alkyl chain linker on PROTAC degradation efficacy were not extensively detailed in the search results, its identification as an alkyl chain-based PROTAC linker suggests its role in contributing to the structural diversity and properties of linkers explored in PROTAC development formulationbio.commedchemexpress.comchemsrc.comabmole.commedkoo.comarctomsci.comhycultec.dechemicalbook.com.

Role of this compound Derivatives in Enzyme Inhibition Studies

Hydroxyproline (B1673980) derivatives, including those potentially synthesized from this compound, have been explored in the context of enzyme inhibition. For example, hydroxyproline-containing compounds have been studied as inhibitors of angiotensin-converting enzyme (ACE) chemicalbook.comgoogle.comwhiterose.ac.uk. Fosinopril, an ACE inhibitor, is synthesized with this compound as an intermediate chemicalbook.com. Additionally, a Boc-protected trans-4-hydroxy-L-proline derivative has been identified as a potent inhibitor of NS3 protease cymitquimica.com. Studies on constrained CCK-B antagonists have also involved the synthesis of compounds incorporating proline rings, highlighting the utility of proline derivatives in designing molecules that interact with biological targets acs.org. While the direct use of this compound as an enzyme inhibitor was not the primary focus of the search results, its role as a precursor or a structural component in the synthesis of enzyme inhibitors and related biologically active molecules is evident cymitquimica.comchemicalbook.comwhiterose.ac.ukacs.org.

Investigation of Protease Enzyme Inhibition Mechanisms

While this compound is not directly cited in the provided search results as a tool for the investigation of protease enzyme inhibition mechanisms, its application in the synthesis of advanced molecular constructs relevant to targeted therapies suggests an indirect connection. This compound is utilized as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs) and as an alkyl chain-based linker in the synthesis of proteolysis targeting chimeras (PROTACs) chemicalbook.commedchemexpress.com. ADCs are designed to deliver cytotoxic payloads specifically to cancer cells, often employing linkers that are stable in circulation but are cleaved by proteases within the lysosomal compartments of target cells, thereby releasing the active drug. PROTACs induce the degradation of target proteins by recruiting them to the proteasome machinery, a process that involves ubiquitination and subsequent proteolytic breakdown. The incorporation of this compound into linkers for these modalities highlights its utility in constructing molecules whose therapeutic activity is contingent upon specific proteolytic events within a biological system.

Synthesis of Key Pharmaceutical Intermediates and Drug Candidates

Precursors for Angiotensin-Converting Enzyme (ACE) Inhibitors

This compound serves as a key intermediate in the synthesis of certain pharmaceutical compounds, including analogues of Angiotensin-Converting Enzyme (ACE) inhibitors. Specifically, it has been identified as an intermediate in the synthesis of Fosinopril-d5 Sodium Salt, which is a labeled analogue of Fosinopril Sodium Salt, a known phosphinic acid-containing ACE inhibitor chemicalbook.com. ACE inhibitors are a class of medications used primarily for the treatment of hypertension and heart failure by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor . The synthesis of ACE inhibitors often involves the coupling of various molecular fragments, and protected amino acids like this compound can be incorporated as building blocks in these synthetic routes google.com.

Components in the Synthesis of Complex Therapeutic Peptides and Small Molecules (e.g., Icatibant Acetate)

This compound is a valuable component in the synthesis of complex therapeutic peptides and small molecules, including Icatibant Acetate. Icatibant is a synthetic decapeptide and a selective competitive antagonist of the bradykinin (B550075) B2 receptor, used for the symptomatic treatment of acute attacks of hereditary angioedema wikipedia.orgmims.comnih.gov. The synthesis of Icatibant Acetate can involve both solid-phase and solution-phase peptide synthesis strategies, where Boc-protected amino acids, including this compound, are utilized as coupling fragments google.comgoogle.com. For instance, in a solution phase synthesis process for Icatibant acetate, a fragment containing Hyp-Gly can be coupled with a Boc-protected tripeptide fragment google.comgoogle.com. Similarly, solid-phase synthesis methods for Icatibant also utilize protected amino acids sequentially coupled to a resin, where this compound or fragments containing it can be employed patsnap.comquickcompany.in.

Exploitation of Functionalized Proline Analogs in Drug Discovery

Rational Design of Unnatural Amino Acids for Enhanced Pharmacological Profiles

This compound serves as a versatile starting material for the rational design and synthesis of functionalized proline analogs, which are considered unnatural amino acids. The introduction of modifications at the 4-position of the proline ring can significantly influence peptide conformation due to the restricted rotation of the prolyl amide bond, impacting the pharmacological profiles of peptide-based drug candidates unina.it. This compound (specifically Boc-4R-hydroxyproline) can be chemically modified to introduce various functional groups, such as sulfur or selenium atoms, generating analogs like mercaptoproline or selenoproline researchgate.netresearchgate.net. These modified proline derivatives can be incorporated into peptides through solid-phase synthesis, often utilizing strategies that involve "proline editing" on a peptide chain containing a this compound residue researchgate.netresearchgate.netnih.gov. This allows for the creation of diverse peptide libraries with altered conformational constraints and potentially enhanced pharmacokinetic or pharmacodynamic properties.

Future Research Directions and Emerging Paradigms

Development of Novel and Sustainable Synthetic Methodologies for Boc-Hyp-OH Derivatives

Future research will likely focus on developing more efficient, cost-effective, and environmentally friendly methods for synthesizing this compound derivatives. This includes exploring novel organic transformation methodologies for functionalizing the pyrrolidine (B122466) ring, particularly at the 4-position. pku.edu.cn Chemo-enzymatic approaches utilizing hydroxylases are also a promising area, offering high regioselectivity for the production of tailor-made hydroxylated proline and pipecolic acid derivatives. mdpi.com The development of stereoselective methods, either through the use of existing pyrrolidine rings as starting materials or via the cyclization of acyclic precursors, will be crucial for accessing a wider range of optically pure derivatives. researchgate.netresearchgate.net Furthermore, "proline editing" techniques, where modifications are performed on Hyp residues already incorporated into peptides on solid phase, are expected to be refined and expanded to generate diverse substituted proline amino acids. nih.govresearchgate.net

Advanced Strategies for Conformational Control in Peptide and Protein Engineering